3-(Trifluoromethyl)chromen-2-one
Overview
Description
3-(Trifluoromethyl)chromen-2-one is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. The trifluoromethyl group attached to the chromen-2-one core enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 3-(Trifluoromethyl)chromen-2-one is the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) . Nrf2 is a key regulator of oxidative stress and cellular repair .
Mode of Action
This compound acts as an activator of Nrf2 . It induces Nrf2 nuclear translocation and Nrf2-regulated gene expression . This interaction with its targets results in the activation of downstream signaling events .
Biochemical Pathways
The activation of Nrf2 by this compound affects several biochemical pathways. It leads to the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme activity and heme oxygenase-1 protein expression . These are key components of the cellular defense mechanism against oxidative stress .
Pharmacokinetics
The presence of the trifluoromethyl group is known to impact the pharmacokinetics of related compounds . The trifluoromethyl group can enhance the metabolic stability and lipophilicity of the compound, potentially improving its bioavailability .
Result of Action
The activation of Nrf2 by this compound results in a protective effect against oxidative stress . This is achieved through the induction of Nrf2-regulated genes and the restoration of oxidant-induced glutathione depletion . In cellular and in vivo models of pulmonary oxidative stress, this compound has shown potential in inducing Nrf2-regulated gene expression and NQO1 enzyme activity .
Action Environment
It is known that the trifluoromethyl group can enhance the stability of related compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)chromen-2-one can be achieved through several methods. One common approach involves the reaction of phenol derivatives with trifluoroacetic anhydride, followed by cyclization to form the chromen-2-one core . Another method includes the Claisen rearrangement, where phenol reacts with protected allyl alcohol in the presence of trifluoroacetic acid as a promoter .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromen-2-one core, leading to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
3-(Trifluoromethyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Bromoacetyl)coumarin: This compound has a bromoacetyl group instead of a trifluoromethyl group and exhibits different reactivity and biological properties.
3-(Chloromethyl)coumarin: Similar to the bromoacetyl derivative, this compound has a chloromethyl group and is used in different chemical reactions.
2-Trifluoromethyl chromenes: These compounds have a similar trifluoromethyl group but differ in the position of the substituent on the chromene core.
Uniqueness
The presence of the trifluoromethyl group in 3-(Trifluoromethyl)chromen-2-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other coumarin derivatives. These properties enhance its utility in various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
3-(trifluoromethyl)chromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)7-5-6-3-1-2-4-8(6)15-9(7)14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWWIZOKXSWGTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381372 | |
Record name | 3-(trifluoromethyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497959-34-9 | |
Record name | 3-(trifluoromethyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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